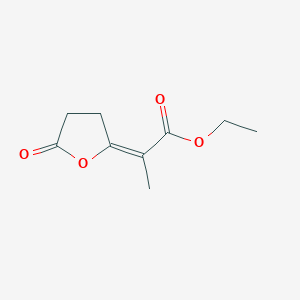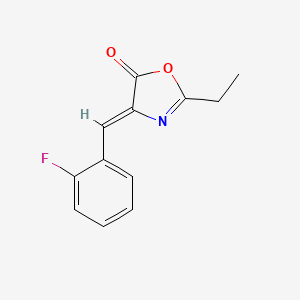
2-Ethyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl group at the 2-position, a fluorobenzylidene group at the 4-position, and a ketone group at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one typically involves the condensation of 2-ethyl-4-oxazolone with 2-fluorobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
2-Ethyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with substituted fluorobenzylidene groups.
科学的研究の応用
2-Ethyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Ethyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylidene group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Ethyl-4-benzylideneoxazol-5(4H)-one: Lacks the fluorine atom, which may affect its reactivity and binding properties.
2-Methyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one: Has a methyl group instead of an ethyl group, which can influence its steric and electronic properties.
4-(2-Fluorobenzylidene)oxazol-5(4H)-one: Lacks the ethyl group, which may alter its solubility and overall chemical behavior.
Uniqueness
The presence of both the ethyl group and the fluorobenzylidene group in 2-Ethyl-4-(2-fluorobenzylidene)oxazol-5(4H)-one makes it unique compared to its analogs. These functional groups contribute to its distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets.
特性
分子式 |
C12H10FNO2 |
|---|---|
分子量 |
219.21 g/mol |
IUPAC名 |
(4Z)-2-ethyl-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H10FNO2/c1-2-11-14-10(12(15)16-11)7-8-5-3-4-6-9(8)13/h3-7H,2H2,1H3/b10-7- |
InChIキー |
HSSRRSPYYMEBBU-YFHOEESVSA-N |
異性体SMILES |
CCC1=N/C(=C\C2=CC=CC=C2F)/C(=O)O1 |
正規SMILES |
CCC1=NC(=CC2=CC=CC=C2F)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


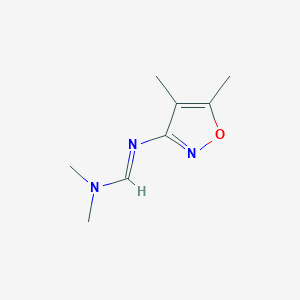
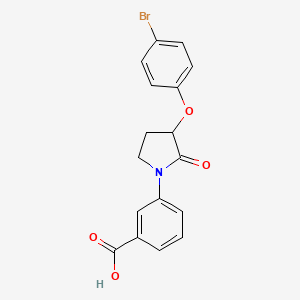

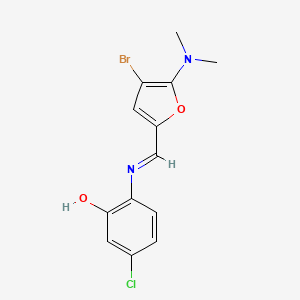


![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12884286.png)

![Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)-](/img/structure/B12884297.png)
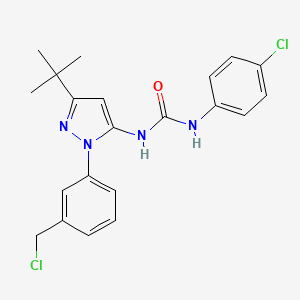

![3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884307.png)
![1-(1H-Pyrrol-2-yl)-2-[(3-sulfanylpropyl)sulfanyl]ethan-1-one](/img/structure/B12884308.png)
